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Compound of Interest

Compound Name: 2-chloro-1H-benzo[d]imidazol-5-ol

Cat. No.: B1648249

Disclaimer: Spectroscopic data for the specific compound 2-chloro-1H-benzo[d]imidazol-5-ol
was not found in the available literature and databases. This guide presents the available
spectroscopic data for the closely related analogue, 2-chloro-1H-benzo[d]imidazole (CAS:
4857-06-1). The presented data should be considered as a reference for a structurally similar
compound.

Introduction

This technical guide provides a summary of the available spectroscopic data for 2-chloro-1H-
benzo[d]imidazole. The document is intended for researchers, scientists, and professionals in
drug development who require reference data for the characterization of benzimidazole-based
compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) data, presented in a structured format for ease of
comparison. Detailed experimental protocols for obtaining such data are also outlined.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-chloro-1H-benzo[d]imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data of 2-chloro-1H-benzo[d]imidazole
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
12.50 S NH
7.56-7.52 dd C4-H & C7-H
7.22-7.11 m C5-H & C6-H
Solvent: DMSO-de
Table 2: 13C NMR Data of 2-chloro-1H-benzo[d]imidazole
Chemical Shift (8) ppm Assignment
150.09 Cc2
141.59 C7a
138.00 C3a
124.10 C5/C6
116.52 c4/C7
Solvent: DMSO-de
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2-chloro-1H-benzo[d]imidazole
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Wavenumber (cm~?) Intensity Assignment
3211 Strong, Broad N-H Stretch
) C=N and C=C Stretch

1620-1450 Medium-Strong )

(Aromatic)

C-H Bending (Ortho-
~740 Strong . .

disubstituted benzene)
~800 Medium-Strong C-CI Stretch

Sample Preparation: KBr Pellet or Gas Phase[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-chloro-1H-benzo[d]imidazole

miz Relative Intensity (%) Assighment
152 100 [M]* (with 35CI)
154 33 [M+2]* (with 37Cl)
117 [M-CIJ*

90 [M-CI-HCNJ*

lonization Method: Electron lonization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 2-chloro-1H-benzo[d]imidazole is dissolved in a deuterated solvent, typically
DMSO-des or CDCls, in a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in
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parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data
processing involves Fourier transformation of the free induction decay (FID) signal, followed by
phase and baseline correction.

Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of the compound is ground with potassium bromide
(KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform
Infrared (FT-IR) spectrometer.[3] Alternatively, a gas-phase spectrum can be obtained.[1] The
spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, where it is bombarded with electrons
(typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated
by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-chloro-1H-
benzo[d]imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1648249#spectroscopic-data-nmr-ir-mass-of-2-
chloro-1h-benzo-d-imidazol-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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